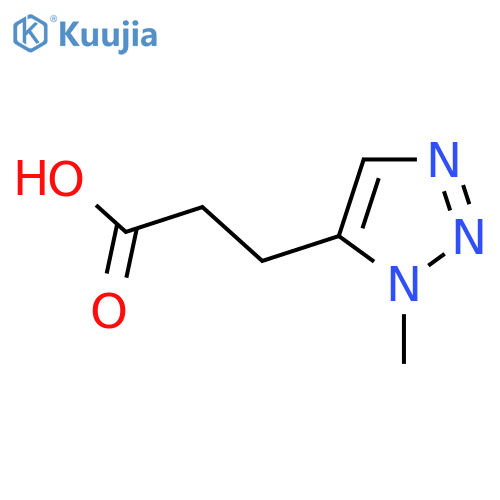Cas no 1521993-17-8 (3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid)

1521993-17-8 structure
商品名:3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1835786
- 3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- 1521993-17-8
-
- インチ: 1S/C6H9N3O2/c1-9-5(4-7-8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11)
- InChIKey: YWATULHIRAAWLB-UHFFFAOYSA-N
- ほほえんだ: OC(CCC1=CN=NN1C)=O
計算された属性
- せいみつぶんしりょう: 155.069476538g/mol
- どういたいしつりょう: 155.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 68Ų
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1835786-0.5g |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid |
1521993-17-8 | 0.5g |
$1084.0 | 2023-06-03 | ||
| Enamine | EN300-1835786-5.0g |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid |
1521993-17-8 | 5g |
$3273.0 | 2023-06-03 | ||
| Enamine | EN300-1835786-0.25g |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid |
1521993-17-8 | 0.25g |
$1038.0 | 2023-06-03 | ||
| Enamine | EN300-1835786-2.5g |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid |
1521993-17-8 | 2.5g |
$2211.0 | 2023-06-03 | ||
| Enamine | EN300-1835786-10.0g |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid |
1521993-17-8 | 10g |
$4852.0 | 2023-06-03 | ||
| Enamine | EN300-1835786-1.0g |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid |
1521993-17-8 | 1g |
$1129.0 | 2023-06-03 | ||
| Enamine | EN300-1835786-0.1g |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid |
1521993-17-8 | 0.1g |
$993.0 | 2023-06-03 | ||
| Enamine | EN300-1835786-0.05g |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid |
1521993-17-8 | 0.05g |
$948.0 | 2023-06-03 |
3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid 関連文献
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
1521993-17-8 (3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid) 関連製品
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 42464-96-0(NNMTi)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2279938-29-1(Alkyne-SS-COOH)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量